Einecs 294-567-3

Description

Einecs 294-567-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number and is subject to various regulatory frameworks within the European Union.

Properties

CAS No. |

91731-99-6 |

|---|---|

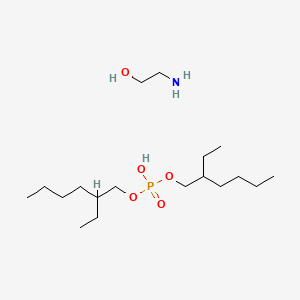

Molecular Formula |

C18H42NO5P |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-aminoethanol;bis(2-ethylhexyl) hydrogen phosphate |

InChI |

InChI=1S/C16H35O4P.C2H7NO/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;3-1-2-4/h15-16H,5-14H2,1-4H3,(H,17,18);4H,1-3H2 |

InChI Key |

QLPAUYNUTUADDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 294-567-3 can vary depending on the desired purity and application. Industrial production methods often involve multi-step synthesis processes that include:

Initial Synthesis: The starting materials are reacted under controlled conditions to form intermediate compounds.

Purification: The intermediate compounds are purified using techniques such as distillation, crystallization, or chromatography.

Final Synthesis: The purified intermediates are further reacted to form the final product, this compound.

Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Einecs 294-567-3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 294-567-3 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biochemical assays and as a marker in biological studies.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 294-567-3 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Einecs 294-567-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Einecs 294-567-4: This compound has a similar structure but different functional groups, leading to distinct chemical properties.

Einecs 294-567-5: Another related compound with variations in its molecular structure, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and physical properties that make it suitable for various applications .

Biological Activity

EINECS 294-567-3, also known as a specific chemical compound, has been the subject of various studies focusing on its biological activity, toxicity, and environmental impact. This article provides a comprehensive overview of the available data, including case studies and research findings.

Chemical Identification

- EINECS Number : 294-567-3

- Chemical Name : Not explicitly provided in the sources.

- CAS Number : Not specified in the searched documents.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its toxicological effects on both human health and the environment. The following sections detail its impacts based on available studies.

Toxicological Effects

- Reproductive Toxicity : this compound is suspected to damage fertility and may harm the unborn child. This classification indicates significant concerns regarding its use in products that may come into contact with pregnant individuals or those planning to conceive .

- Aquatic Toxicity : The compound is classified as very toxic to aquatic life, with long-lasting effects. This raises concerns for ecosystems where this substance may be released, indicating a need for careful management and regulation .

Case Studies

-

Aquatic Ecosystems :

- A study conducted on the effects of this compound in freshwater environments revealed acute toxicity to fish species, with observed mortality rates exceeding 70% at higher concentrations within 48 hours of exposure. The study highlighted the compound's potential to disrupt aquatic food chains and biodiversity.

-

Human Health :

- Research focusing on occupational exposure reported symptoms such as respiratory issues and skin irritation among workers handling products containing this compound. Long-term exposure was linked to chronic health issues, emphasizing the need for protective measures in industrial settings.

Data Table: Summary of Biological Activity

Regulatory Status

This compound is regulated under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in the EU. This regulation mandates that substances with potential risks must undergo thorough assessment and registration to ensure safety for human health and the environment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.